Samarium;trihydrate
Description
Historical Context and Evolution of Samarium Hydrate (B1144303) Research
The journey into samarium chemistry began with the discovery of the element itself. In 1879, French chemist Paul-Émile Lecoq de Boisbaudran identified new spectral lines in the mineral samarskite, leading him to announce the discovery of a new element he named samarium. rudmet.ru Early research focused on isolating the element and characterizing its basic chemical properties. It was established that samarium is a moderately hard, silvery metal that slowly oxidizes in air and reacts with water. wikipedia.org This reaction with water, particularly hot water, was found to produce samarium(III) hydroxide (B78521), the compound at the core of this discussion. wikipedia.org
Initial studies were largely descriptive, identifying samarium(III) hydroxide as a yellow solid with the chemical formula Sm(OH)₃. wikipedia.orgsamaterials.com The evolution of research has since progressed from this foundational characterization to more intricate investigations. Modern analytical techniques have enabled detailed studies of its crystal structure, thermal decomposition pathways, and synthesis as a precursor for other samarium compounds. For instance, the preparation of samarium(III) chloride, another key compound, can be achieved by reacting samarium metal or samarium(III) carbonate with hydrochloric acid, which in turn can be used to prepare samarium(III) hydroxide through precipitation. chemeurope.com The focus has shifted from simple identification to understanding how its properties can be controlled and utilized for specific applications.
Theoretical Frameworks in Lanthanide Hydrate Chemistry
The chemical behavior of samarium trihydrate and other lanthanide compounds is governed by a set of well-established theoretical principles, the most prominent of which is the "lanthanide contraction". byjus.com This phenomenon describes the greater-than-expected decrease in atomic and ionic radii across the lanthanide series, from lanthanum to lutetium. acs.orgwikipedia.org The contraction is caused by the poor shielding of the increasing nuclear charge by the 4f electrons. wikipedia.orgsarthaks.com
This steady decrease in ionic size has profound consequences for the chemistry of lanthanide hydrates:
Basicity of Hydroxides: As the size of the lanthanide ion decreases, the covalent character of the metal-hydroxide bond increases. This leads to a decrease in the basic strength of the hydroxides across the series. byjus.com Consequently, Lanthanum(III) hydroxide is the most basic, while Lutetium(III) hydroxide is the least basic. unacademy.com
Coordination and Hydration: The charge density of the ions increases with decreasing size, influencing how water molecules coordinate around the central ion in aqueous solutions. While lighter lanthanides typically exhibit a coordination number of 9, heavier and intermediate lanthanoids may prefer a coordination number of 8. acs.orgresearchgate.net Theoretical studies using methods like Density Functional Theory (DFT) help predict these hydration structures and their kinetics. acs.orgnih.gov
Thermodynamics of Hydration: The lanthanide contraction also influences the thermodynamic parameters of hydration. Research into the thermodynamics of lanthanide ions suggests that changes in the hydration number occur in the middle of the series, affecting the enthalpy and entropy of hydration. proquest.com
| Element | Symbol | Ln³⁺ Radius (pm) |
|---|
Contemporary Significance and Emerging Research Directions for Samarium Trihydrate
Samarium trihydrate is not typically an end-product but serves as a crucial intermediate and precursor in materials science. Its contemporary significance lies primarily in its role in the synthesis of other advanced samarium-based materials. samaterials.com
Precursor for Oxides and Catalysts: Samarium(III) hydroxide is a starting material for producing samarium(III) oxide (Sm₂O₃) through thermal decomposition. wikipedia.org Samarium oxide is a component in specialized glasses, and nanostructured samarium oxide is investigated for its catalytic properties and for use in solid oxide fuel cells (SOFCs). wikipedia.orgmdpi.com The synthesis often involves the precipitation of the hydroxide from a salt solution, such as samarium(III) nitrate (B79036). mdpi.com
Synthesis of Samarium Salts: The hydroxide readily reacts with acids to form various samarium salts. wikipedia.org For example, reacting samarium(III) hydroxide with nitric acid produces samarium(III) nitrate, a compound used to prepare catalysts and doped ceria for fuel cell electrolytes. wikipedia.org Similarly, reaction with hydrochloric acid yields samarium(III) chloride, a precursor for the production of samarium metal and organosamarium catalysts. chemeurope.com
Advanced Materials: Research is exploring the incorporation of samarium compounds into various matrices. For example, composites of polyurethane and samarium(III) oxide have been synthesized, showing altered morphology and increased thermal stability compared to the pure polymer. scielo.br
Emerging research directions focus on leveraging the unique properties of samarium for new applications. Recent breakthroughs include the development of novel samarium-based catalysts that are activated by visible light, significantly reducing the amount of the rare earth metal needed for chemical reactions in the pharmaceutical industry. scitechdaily.com While these applications use derivatives of samarium, the fundamental synthesis and understanding of precursors like samarium trihydrate remain essential.
| Temperature (°C) | Process | Resulting Intermediate/Product |
|---|---|---|
| ~90-240 | Dehydration | Crystalline nitrate monohydrate |
| ~355 | Decomposition/Internal Hydrolysis | Samarium(III) hydroxide dinitrate (Sm(OH)(NO₃)₂) |
| ~460 | Decomposition | Samarium(III) oxynitrate (SmO(NO₃)) |
| >520 | Final Decomposition | Samarium(III) oxide (Sm₂O₃) |
Structure
2D Structure
Properties
Molecular Formula |
H6O3Sm |
|---|---|
Molecular Weight |
204.4 g/mol |
IUPAC Name |
samarium;trihydrate |
InChI |
InChI=1S/3H2O.Sm/h3*1H2; |
InChI Key |
JRHSUDBAAPVMHW-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Sm] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Samarium Hydrates
Aqueous Solution-Based Preparations
Aqueous methods are widely employed for the synthesis of samarium hydrates due to their relative simplicity and scalability. These techniques primarily involve the precipitation of samarium ions from a solution.
Co-precipitation Techniques for Samarium Trihydrate Compounds
Co-precipitation is a versatile and widely used method for synthesizing samarium compounds. This technique involves dissolving a soluble samarium salt, such as samarium chloride (SmCl₃·6H₂O), in a solvent and then adding a precipitating agent to induce the formation of the desired compound. rsc.org The careful control of reaction parameters is crucial for obtaining a product with the desired purity and morphology.
A typical co-precipitation process involves the mixing of precursor solutions, followed by the addition of a base, such as potassium hydroxide (B78521) (KOH), to increase the pH and cause the precipitation of the samarium compound. For instance, in the synthesis of samarium-iron garnet, a solution of samarium chloride and ferrous sulfate (B86663) is heated and agitated, after which KOH is added to raise the pH to the 10-11 range, leading to the co-precipitation of the desired product. rsc.org The resulting solid is then separated from the solution by filtration and washed to remove any remaining ions. rsc.org
The choice of precursors and the precipitating agent, along with the reaction temperature and final pH, all play a significant role in the characteristics of the final product.
| Parameter | Example/Range | Significance |
|---|---|---|
| Samarium Precursor | Samarium Chloride (SmCl₃·6H₂O) | Provides the samarium ions for the reaction. |
| Co-Precipitating Ion Source | Ferrous Sulfate (FeSO₄·7H₂O) | Used in the synthesis of multi-component samarium compounds. |
| Precipitating Agent | Potassium Hydroxide (KOH), Ammonia (B1221849) (NH₃) | Induces precipitation by increasing the pH. |
| Final pH | 9 - 12 | Critical for controlling the precipitation and purity of the product. rsc.org |
| Temperature | ~60°C | Affects reaction kinetics and particle characteristics. rsc.org |
Hydrothermal Synthesis Protocols and Optimization
Hydrothermal synthesis is another prominent aqueous-based method for producing samarium trihydrate, often in the form of nanoparticles or nanorods with controlled morphologies. nih.govrsc.org This technique involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired product. nih.gov
In a typical hydrothermal synthesis of samarium (III) hydroxide (Sm(OH)₃), a samarium salt solution, such as samarium (III) sulfate octahydrate, is treated with an ammonia solution to form a precipitate. google.com This mixture is then sealed in a Teflon-lined stainless autoclave and heated to a specific temperature, for example, 140°C, for a set duration, such as 12 hours. nih.govgoogle.com After the reaction, the autoclave is cooled, and the resulting solid product is separated, washed, and dried. nih.gov
Optimization of hydrothermal synthesis involves a careful study of various parameters, including temperature, reaction time, the concentration of the samarium precursor, and the pH of the initial solution. researchgate.net These factors significantly influence the reaction efficiency, particle size, and surface area of the final samarium oxide nanoparticles, which are often obtained after calcining the hydrothermally synthesized hydroxide. researchgate.net For instance, studies have shown that an increase in temperature and pH can lead to a reduction in particle size and an increase in the BET surface area. mdpi.com
| Parameter | Conditions Reported | Resulting Morphology |
|---|---|---|
| Samarium Precursor | Samarium (III) sulfate octahydrate, Samarium nitrate (B79036) hexahydrate | Spherical nanoparticles, Nanoroll sticks nih.govgoogle.com |
| Precipitating Agent | Ammonia solution, Sodium hydroxide | - |
| Temperature | 140°C - 165°C | Affects crystallinity and particle growth. nih.govrsc.org |
| Time | 12 h - 48 h | Influences the completion of the reaction and crystal growth. nih.govrsc.org |
pH-Controlled Synthesis Strategies for Samarium Trihydrate Formation
The pH of the reaction medium is a critical parameter that significantly influences the formation of samarium trihydrate in aqueous solutions. The solubility of metal hydroxides is highly dependent on pH, and controlling this parameter allows for selective precipitation and morphological control of the final product. researchgate.net
In the context of co-precipitation, adjusting the pH is the primary mechanism for inducing the formation of the precipitate. For many rare earth elements, precipitation as hydroxides occurs in a specific pH range. alfa-chemistry.com For samarium, increasing the pH of a solution containing Sm³⁺ ions leads to the formation of samarium hydroxide. Studies on the selective precipitation of samarium have shown that the precipitation efficiency increases dramatically with an increase in pH. For example, in one study, the precipitation efficiency of samarium rose from 12.75% at pH 5 to 82.37% at pH 6.5. researchgate.net
In hydrothermal synthesis, the initial and final pH of the solution also plays a crucial role. The pH can affect the hydrolysis and condensation reactions that lead to the formation of the samarium hydroxide nanostructures. gu.se For instance, maintaining a pH of 10 during the hydrothermal synthesis of samarium hydroxide nanocrystals has been reported to influence the morphology of the resulting particles. researchgate.net Furthermore, the optimization of hydrothermal synthesis for samarium oxide nanoparticles has identified a starting pH of 6 as optimal for achieving high reaction efficiency and desired particle characteristics. mdpi.com
Solid-State and Non-Aqueous Synthesis Approaches
While aqueous methods are common, solid-state and non-aqueous routes offer alternative pathways to samarium hydrates and their derivatives, often providing access to different morphologies and purities.
Thermal Decomposition Pathways of Hydrated Samarium Precursors
Solid-state synthesis of samarium compounds often involves the thermal decomposition of a hydrated precursor. This method relies on heating a solid samarium salt hydrate (B1144303) to induce dehydration and subsequent decomposition to form the desired product. The decomposition pathway is often complex and can involve several intermediate species.
The thermal decomposition of samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) has been studied in detail and reveals a multi-step process. nih.gov This process involves a slow dehydration accompanied by a fast internal hydrolysis. nih.gov Initially, water and nitric acid are removed, leading to the formation of samarium pentahydrate and intermediate oxonitrates. nih.gov Further heating leads to the loss of nitrogen dioxide, water, and oxygen, ultimately resulting in the formation of samarium oxide. nih.gov
Similarly, samarium(III) hydroxide itself undergoes decomposition upon heating. It first decomposes to form SmO(OH), and with continued heating, it further transforms into samarium oxide (Sm₂O₃). nih.gov Understanding these thermal decomposition pathways is crucial for the solid-state synthesis of samarium oxides from hydrated precursors and for determining the thermal stability of samarium trihydrate.
Mechanochemical Synthesis Methods for Samarium Complexes
Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This method can offer advantages such as being solvent-free, having faster reaction times, and producing unique product phases.
While the direct mechanochemical synthesis of samarium trihydrate is not extensively reported, the technique has been successfully applied to the synthesis of various samarium-containing coordination complexes and other rare earth compounds. rsc.org For example, hydrated samarium complexes with the general formula Sm(hfac)₃(H₂O)₂ have been synthesized using mechanochemical approaches like ball milling or grinding in a mortar and pestle. These methods have been shown to be more environmentally sustainable than traditional solution-based syntheses.
The mechanochemical approach generally involves the grinding of solid precursors, such as a samarium salt and a ligand or another reactant, in a high-energy ball mill. The mechanical forces generated during milling can break chemical bonds and promote the formation of new ones. This technique has also been used to synthesize layered double hydroxides containing rare earth elements by grinding precursor salts with a hydroxide source. researchgate.net
Cathodic Deposition and Subsequent Annealing Techniques for Samarium Oxide Nanoparticles
A notable method for the synthesis of samarium oxide (Sm₂O₃) nanoparticles involves a two-step process beginning with cathodic deposition from a nitrate bath, followed by thermal annealing. tandfonline.comresearchgate.net This technique is recognized as a simple and effective approach for producing rare earth oxide nanoparticles under relatively mild conditions without the need for catalysts or templates. tandfonline.com
The process commences with the cathodic electrodeposition of a precursor material, samarium hydroxide (Sm(OH)₃), from an aqueous solution containing samarium nitrate. tandfonline.comulaval.ca The deposition mechanism is influenced by factors such as the pH of the nitrate bath. tandfonline.com Following deposition, the as-prepared samarium hydroxide sample undergoes a thermal annealing treatment. Thermogravimetric and differential scanning calorimetry (TG/DSC) analyses reveal that the transformation from the hydroxide precursor to the crystalline oxide involves dehydration and structural changes. tandfonline.com A significant weight loss occurs below 160°C, attributed to the liberation of absorbed moisture, followed by further dehydration at higher temperatures. tandfonline.com Crystalline samarium oxide (Sm₂O₃) is successfully obtained at an annealing temperature of 700°C. tandfonline.com
The resulting nanoparticles are characterized using various analytical techniques. X-ray diffraction (XRD) confirms the crystal structure of the final product, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to investigate the morphology and size of the nanoparticles. tandfonline.comresearchgate.net This synthesis route has been shown to produce Sm₂O₃ nanoparticles with grain sizes in the range of approximately 30–70 nm. tandfonline.comresearchgate.net The annealing temperature is a critical parameter that influences not only the phase transformation but also the microstructure, particle connectivity, and ultimately, the functional properties of the resulting samarium oxide nanomaterials. idk.org.rs
Precursor Material Selection and its Influence on Samarium Trihydrate Formation
The formation of samarium hydrates and their subsequent conversion to other samarium compounds are heavily dependent on the choice of the initial precursor material. The chemical properties of the precursor, such as solubility and decomposition behavior, dictate the synthetic pathway and the characteristics of the final product.
Utilization of Samarium(III) Nitrate Hexahydrate
Samarium(III) nitrate hexahydrate, Sm(NO₃)₃·6H₂O, is a versatile and commonly used precursor in the synthesis of various samarium-based materials. chemimpex.comsamaterials.com It is a highly water-soluble crystalline samarium source, which makes it an excellent choice for aqueous synthesis routes. chemimpex.comamericanelements.com Its utility extends to the production of samarium oxide, luminescent materials, high-performance magnets, and samarium-doped ceria for fuel cell electrolytes. chemimpex.comwikipedia.orgsigmaaldrich.com
As a Lewis acid catalyst, Sm(NO₃)₃·6H₂O is employed in various organic reactions and is a key component in producing nitrate precursor solutions for nanocatalysts used in solid oxide regenerative fuel cells. wikipedia.orgsigmaaldrich.commsesupplies.com The thermal decomposition of samarium(III) nitrate hexahydrate is a complex process. researchgate.net It begins with dehydration, losing water molecules to form lower hydrates like samarium pentahydrate. researchgate.net Upon further heating, it undergoes internal hydrolysis and converts to an oxynitrate before ultimately decomposing to form samarium(III) oxide at higher temperatures (around 680°C). wikipedia.orgresearchgate.net This decomposition pathway highlights its role as a precursor to Sm(OH)₃ and subsequently Sm₂O₃, as hydrolysis is a key step in forming the hydrated species that precipitate from solution. ulaval.cawikipedia.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Sm(NO₃)₃·6H₂O | sigmaaldrich.commsesupplies.com |
| Molecular Weight | 444.47 g/mol | sigmaaldrich.commsesupplies.com |
| Appearance | Yellow or slightly brown crystals/powder | wikipedia.orgmsesupplies.com |
| Solubility | Soluble in water | chemimpex.commsesupplies.com |
| Decomposition | Decomposes to anhydrous form at 50°C, oxynitrate at 420°C, and Sm₂O₃ at 680°C | wikipedia.org |
Role of Samarium(III) Acetate (B1210297) Hydrate and Trihydrate in Synthesis
Samarium(III) acetate hydrate, Sm(CH₃COO)₃·xH₂O, serves as another important precursor for samarium compounds. americanelements.com It is a moderately water-soluble crystalline material that decomposes to samarium oxide upon heating. americanelements.comnanochemazone.com Acetates, in general, are excellent precursors for the production of ultra-high purity compounds, catalysts, and various nanoscale materials. americanelements.comnanochemazone.com
The compound is known to exist in specific hydrated forms, including the trihydrate, Sm(CH₃COO)₃·3H₂O, and a tetrahydrate. wikipedia.orgcrystalls.info The trihydrate has a density of 1.94 g/cm³. crystalls.info Samarium acetate trihydrate can be prepared through the reaction of samarium(III) oxide, hydroxide, or carbonate with acetic acid. crystalls.info This precursor is particularly useful in non-aqueous synthesis or in methods where the acetate ligand can play a role in controlling hydrolysis and particle growth. Its decomposition characteristics make it a suitable starting material for preparing samarium oxide via thermal routes. americanelements.com
| Hydrate Form | Chemical Formula | Reference |
|---|---|---|
| Hydrate (general) | Sm(CH₃CO₂)₃·xH₂O | americanelements.comsigmaaldrich.com |
| Trihydrate | Sm(CH₃COO)₃·3H₂O | crystalls.info |
| Tetrahydrate | Sm(CH₃COO)₃·4H₂O | wikipedia.org |
Integration of Organic Ligands and their Impact on Coordination (e.g., Tartaric Acid, Diketones, Thiosemicarbazones, Carboxylates)
Tartaric Acid : As a dicarboxylic acid containing two hydroxyl groups, tartaric acid is a versatile O-donor ligand. It can act as a chelating or bridging species, forming stable complexes with lanthanide(III) ions. Coordination typically occurs through the oxygen atoms of both the carboxylate and hydroxyl groups, leading to the formation of mononuclear, binuclear, or polymeric structures.
Diketones : β-Diketones are highly effective ligands for sensitizing Sm(III) luminescence. researchgate.net They coordinate to the samarium ion in a bidentate fashion through their two carbonyl oxygen atoms, forming a stable chelate ring. researchgate.netresearchgate.net This coordination facilitates an efficient energy transfer process known as the "antenna effect," where the ligand absorbs UV light and transfers the energy to the Sm(III) ion, resulting in the characteristic orange-red emission of the metal. researchgate.netproquest.com The structure of the diketone can be modified to tune the photophysical properties of the resulting samarium complex. rsc.org
Thiosemicarbazones : Thiosemicarbazones are versatile ligands that typically coordinate to metal ions as bidentate N,S-donor ligands through the azomethine nitrogen and the thiocarbonyl sulfur atom. mdpi.comnih.gov Their ability to deprotonate allows for various coordination modes, leading to the formation of highly stable and structurally diverse metal complexes. nih.govresearchgate.net This versatility makes them suitable for creating a wide range of coordination compounds with transition metals and lanthanides. researchgate.net
Carboxylates : Polycarboxylate ligands are particularly important in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). inorgchemres.orgrsc.org Ligands such as 1,2,4,5-benzenetetracarboxylate (BTEC⁴⁻) can act as flexible, multidentate linkers, bonding to multiple Sm(III) ions through their carboxylate oxygen atoms. inorgchemres.org This bridging capability leads to the self-assembly of extended one-, two-, or three-dimensional networks. inorgchemres.orgrsc.org In these structures, the coordination sphere of the Sm(III) ion is often completed by water molecules or other co-ligands. inorgchemres.orgrsc.org The specific coordination mode of the carboxylate groups influences the final structure and properties of the resulting polymer. inorgchemres.orgresearchgate.net
| Ligand Type | Typical Donor Atoms | Coordination Mode | Resulting Structure/Property | Reference |
|---|---|---|---|---|
| β-Diketones | O, O | Bidentate Chelate | Luminescent complexes (antenna effect) | researchgate.netresearchgate.net |
| Thiosemicarbazones | N, S | Bidentate Chelate | Stable, structurally diverse complexes | mdpi.com |
| Carboxylates | O, O | Bridging, Chelating | Coordination polymers (CPs), MOFs | inorgchemres.orgrsc.org |
Crystallographic and Structural Elucidation of Samarium Trihydrate Systems
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms within crystalline solids. For samarium trihydrate compounds, SCXRD provides detailed information about their crystal system, space group, unit cell dimensions, and the coordination environment around the samarium(III) ion.
Determination of Crystal System and Space Group for Samarium Trihydrate Compounds
SCXRD analysis has identified different crystal systems and space groups for various samarium trihydrate compounds. For instance, poly[triaqua(μ-hydrogen tartrato)(μ-tartrato)samarium(III)] , a samarium-based metal-organic framework, crystallizes in the orthorhombic crystal system with the P2₁2₁2₁ space group researchgate.net. Another related compound, poly[dimethylammonium [aquadi-μ₂-oxalato-samarate(III)] trihydrate] , adopts a monoclinic crystal system and belongs to the P2₁/c space group researchgate.net. These findings highlight the structural diversity that arises from different ligand environments and crystallization conditions.
Unit Cell Parameters and Lattice Constant Refinement
The refinement of unit cell parameters is a critical output of SCXRD analysis, providing the dimensions and angles that define the crystal's repeating unit. For poly[triaqua(μ-hydrogen tartrato)(μ-tartrato)samarium(III)] , the determined unit cell parameters are:
a = 948.9(1) pm
b = 954.6(1) pm
Molecular and Supramolecular Architecture of Samarium Trihydrate Complexes
The molecular and supramolecular architecture describes how the individual building blocks—in this case, samarium ions, water molecules, and organic ligands—assemble into a cohesive crystalline structure. This arrangement dictates the material's physical and chemical properties.
Coordination Polyhedra Geometry and Stereochemistry (e.g., SmO₉)
Samarium(III) ions typically exhibit a high coordination number in hydrated and complexed forms, frequently coordinating with nine oxygen atoms (SmO₉). In poly[triaqua(μ-hydrogen tartrato)(μ-tartrato)samarium(III)] , the samarium(III) cation is nine-coordinate and is situated on a crystallographic twofold axis. Its coordination geometry is described as capped square-antiprismatic . This coordination sphere is formed by four oxygen atoms derived from carboxylate/carboxylic acid groups of the tartrate ligands, two hydroxyl oxygen atoms also from the tartrate ligands, and three oxygen atoms from coordinated water molecules researchgate.net. In contrast, the samarium(III) atom in poly[dimethylammonium [aquadi-μ₂-oxalato-samarate(III)] trihydrate] is chelated by four oxalate (B1200264) ligands and one water molecule, resulting in a distorted tricapped trigonal-prismatic geometry researchgate.net. These distinct geometries underscore the influence of the coordinating ligands on the stereochemistry around the samarium(III) center.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to identify crystalline phases and assess the degree of crystallinity in bulk powder samples. For samarium trihydrate compounds, PXRD patterns can be compared with simulated patterns derived from single-crystal data to confirm the phase purity and structural integrity of synthesized materials researchgate.net. The analysis of PXRD data allows for the identification of specific crystalline phases present and provides information on the crystallite size and lattice strain, which are crucial for understanding material properties and performance in various applications researchgate.nettandfonline.com. For example, PXRD patterns have been shown to align closely with single-crystal data for compounds like poly[triaqua(μ-hydrogen tartrato)(μ-tartrato)samarium(III)], confirming the successful synthesis of the intended crystalline phase researchgate.net.
Metal-Ligand Coordination Modes and Bond Distances
Samarium ions, particularly in their +3 oxidation state, exhibit a high coordination number, frequently nine, which is characteristic of lanthanides. This high coordination number allows samarium to interact with multiple ligands and water molecules, leading to varied coordination geometries such as tricapped trigonal prismatic or capped square-antiprismatic configurations. In samarium trihydrate systems, ligands such as carboxylates (e.g., acetate (B1210297), malonate, tartrate) and oxalate can coordinate to the samarium ion in bidentate, monodentate, or bridging modes.
Specific Sm–O bond distances are indicative of the coordination environment. For instance, in a samarium(III) acetate trihydrate, the samarium ion is coordinated by three acetate anions and three water molecules, adopting a coordination number of nine. In dimeric samarium crotonate structures, Sm–O coordination distances have been reported to span a range, with one samarium cation exhibiting distances from 2.388(3) to 2.611(3) Å, and another from 2.357(3) to 2.588(3) Å. In a samarium(III) coordination polymer with 1,2,4,5-benzenetetracarboxylicylate, the samarium(III) cation is nine-coordinated by oxygen atoms from the ligand and four coordinated water molecules, forming a distorted tri-capped trigonal prismatic configuration. Another study on a samarium(III) nitrate (B79036) chain linked by a bis-carbamoylmethylphosphine oxide ligand reported Sm–O bond lengths ranging from 2.340(3) to 2.705(3) Å, with a nine-coordinate samarium ion interacting with a nitrate ligand, a water molecule, and two CMPO groups. Bond valence sum (BVS) analysis has been employed to correlate Sm–O distances with oxidation states, deriving new R(0) values for Sm(II)–O as 2.116(21) Å and for Sm(III)–O as 2.055(13) Å.
Hydrogen Bonding Interactions and Extended Network Formation
Hydrogen bonding is a critical driving force for the formation of extended networks in samarium trihydrate compounds, providing structural cohesion and stability. Water molecules, along with hydroxyl groups from ligands, frequently participate in extensive hydrogen bonding networks, linking metal centers, ligands, and solvent molecules. These interactions can create intricate 1D, 2D, or 3D supramolecular architectures.
Morphological Characteristics and Nanostructure Analysis
The morphological characteristics of samarium trihydrate materials are typically investigated using microscopy techniques, providing insights into their surface topography, microstructure, and particle size distribution. These analyses are crucial for understanding how synthesis conditions influence the final material's form and potential applications.
Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology
Field Emission Scanning Electron Microscopy (FESEM) is a primary tool for examining the surface morphology and topography of samarium trihydrate materials at high resolution. FESEM utilizes a focused beam of electrons emitted from a field emission gun, allowing for detailed imaging of surface features, including particle shapes, textures, and the presence of crystalline facets. For example, FESEM has been used to study the surface morphology of samarium bi-tartrate trihydrate metal-organic frameworks. In other contexts, FESEM has revealed diverse morphologies such as nano-leaf patterns or three-dimensional interpenetrating nanoporous structures, depending on synthesis conditions and the presence of additives. The high resolution afforded by FESEM is critical for understanding surface phenomena relevant to catalytic or other functional properties.
High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure
High-Resolution Transmission Electron Microscopy (HRTEM) provides detailed information about the internal microstructure and atomic arrangement of samarium trihydrate materials. HRTEM images can reveal crystalline planes, lattice defects, and the precise arrangement of atoms within nanoparticles or crystals. This technique is invaluable for characterizing the nanostructure, confirming crystallinity, and identifying specific crystalline phases. For instance, HRTEM has been employed to study the microstructure of samarium nanoparticles, revealing their crystalline planes and atomic lattice. In other studies involving coordination polymers or metal-organic frameworks, HR
Elemental Mapping and Compositional Characterization (e.g., EDX)
Energy-dispersive X-ray spectroscopy (EDX), also known as energy-dispersive X-ray analysis (EDXA), is a fundamental analytical technique employed to determine the elemental composition and chemical characterization of materials helmholtz-imaging.dethermofisher.com. When a sample of samarium trihydrate is subjected to an electron beam, typically within a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), characteristic X-rays are emitted by the constituent atoms jeol.comtescan-analytics.com. Each element possesses a unique atomic structure, resulting in a distinct set of X-ray emission energies, which form the basis of elemental identification helmholtz-imaging.de.
Elemental Mapping and Compositional Analysis:
Elemental mapping, often performed in conjunction with EDX, offers a visual representation of the spatial distribution of these identified elements across the sample surface or within a cross-section jeol.comtescan-analytics.comresearchgate.net. This technique involves scanning the electron beam across the specimen and acquiring X-ray spectra at each point. The intensity of characteristic X-rays for a specific element is then displayed as an image, revealing whether the elements are uniformly distributed or concentrated in particular regions jeol.comresearchgate.net. For samarium trihydrate, elemental mapping would illustrate the homogeneity of samarium and oxygen throughout the crystalline structure, confirming the expected chemical composition and the absence of significant elemental segregation. Research on various samarium-containing materials demonstrates the utility of EDX for confirming the presence and distribution of samarium, alongside other constituent elements like oxygen, sulfur, or tin, depending on the specific compound researchgate.netunl.edumaynoothuniversity.ienih.gov.
Representative Elemental Composition (Hypothetical for Samarium Trihydrate):
While specific EDX data for a generic "samarium trihydrate" is not universally defined without specifying the counter-ion, a representative elemental composition can be inferred from known hydrated samarium compounds, such as samarium acetate trihydrate (Sm(CH₃COO)₃·3H₂O). EDX analysis typically quantifies elements by weight percentage (wt%).
| Element | Theoretical wt% (for Sm(CH₃COO)₃·3H₂O) | Typical EDX Detection |
| Samarium (Sm) | 39.41% | Confirmed |
| Carbon (C) | 18.89% | Confirmed |
| Oxygen (O) | 37.74% | Confirmed |
| Hydrogen (H) | 3.96% | Indirectly inferred |
Note: The theoretical percentages are calculated based on the molecular formula Sm(CH₃COO)₃·3H₂O. Actual EDX results may vary due to factors such as sample preparation, instrument calibration, and the presence of trace impurities or amorphous phases.
In practice, EDX analysis of samarium trihydrate would confirm the presence of samarium and oxygen, and potentially other elements depending on the specific salt, thereby validating the material's composition and structural integrity. The elemental mapping would visually corroborate the homogeneous distribution of these elements, supporting the successful synthesis and crystalline nature of the samarium trihydrate system.
Compound List:
Samarium Trihydrate (General Term)
Samarium Acetate Trihydrate
Samarium Carbonate Hydrate (B1144303)
Samarium Hydroxide (B78521) Hydrate
Samarium(III) 2,4-pentanedionate hydrate
Samarium Acetate
Samarium(III) acetylacetonate (B107027)
Samarium (III) nitrate hexahydrate
Samarium iodide
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Samarium(III) carbonate hydrate
Samarium sesquisulfide (α-Sm₂S₃)
Samarium stannate (Sm₂Sn₂O₇)
Samarium oxide (Sm₂O₃)
Samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
Samarium oxalate hydrate (Sm₂(C₂O₄)₃·10H₂O, Sm₂(C₂O₄)₃·6H₂O)
Samarium chloride hexa-hydrate (SmCl₃·6H₂O)
Samarium hydroxide hydrate (Sm(OH)₃·xH₂O)
Samarium acetate solution
Samarium arsenate
Samarium telluride (SmTe)
Samarium nitride
Samarium barium copper oxide
Samarium-doped barium titanate
Rare Earth-Doped Strontium Nickel Oxide
Samarium oxide (SmO)
Samarium monochalcogenides (SmS, SmSe, SmTe)
Samarium(II) iodide
Samarium(III) 2,4-pentanedionate hydrate
Spectroscopic Characterization and Electronic Transitions in Samarium Trihydrate Complexes
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in samarium trihydrate complexes and understanding the nature of bonding and molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy and Band Assignments
FTIR spectroscopy probes molecular vibrations by measuring the absorption of infrared radiation, providing a fingerprint for functional groups. In samarium trihydrate complexes, FTIR spectra are dominated by characteristic bands associated with water molecules and the coordinating ligands.
The presence of water of hydration is typically indicated by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to O-H stretching vibrations researchgate.netresearchgate.net. The hydrogen bonding network involving these water molecules often leads to a broadening and slight red-shift of this band researchgate.net. Further evidence for water molecules is provided by the H-O-H bending vibration, usually observed around 1700 cm⁻¹, and lower frequency modes such as rocking (around 803 cm⁻¹) and wagging/twisting (around 531 cm⁻¹) researchgate.net.
The nature of the ligands coordinated to the samarium ion significantly influences the FTIR spectra. For instance, in samarium malonate trihydrate, characteristic vibrations of the malonate group, including carboxylate stretching and bending modes, are identifiable researchgate.net. In complexes where samarium ions coordinate with organic solvents like DMI, the C=O stretching vibration of the solvent shows splitting and shifts (e.g., to 1630-1649 cm⁻¹), signifying coordination through the carbonyl oxygen atom kci.go.krresearchgate.net.
Table 1: FTIR Band Assignments for Samarium Trihydrate Complexes
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3300-3400 | O-H stretching (water of hydration) | researchgate.netresearchgate.net |
| 1700-1703 | H-O-H bending (water of hydration) | researchgate.net |
| 1630-1649 | C=O stretching (ligand, e.g., DMI, coordinated) | kci.go.krresearchgate.net |
| 1478, 1449 | Carboxylate stretching (e.g., malonate) | researchgate.net |
| 803 | H-O-H rocking (water of hydration) | researchgate.net |
| 531 | H-O-H wagging/twisting (water of hydration) | researchgate.net |
Raman Spectroscopy and Vibrational Modes Analysis
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information on molecular vibrations, particularly those involving symmetric stretching and breathing modes. Studies on hydrated samarium ions (Sm³⁺) in aqueous solutions have revealed characteristic Raman bands related to the metal-oxygen (Sm-O) stretching modes of the hydration shell rroij.comglobalresearchonline.netscilit.com.
The ν₁ symmetric stretching mode, often termed the Sm-O breathing mode of the hydrated ion, typically appears in the low-wavenumber region, around 362-363 cm⁻¹ for nona-aqua ions [Sm(H₂O)₉]³⁺ rroij.comglobalresearchonline.netscilit.com. This band position is sensitive to the hydration number and the Sm-O bond distance, correlating with the lanthanide contraction trend rroij.comscilit.com. The force constants for these breathing modes increase across the lanthanide series as the Sm-O bond distance decreases rroij.com. Raman spectroscopy also confirms the solvation of Sm(III) ions with ligands through specific atoms, such as the oxygen atom of a carbonyl group researchgate.net.
Table 2: Raman Band Assignments for Hydrated Samarium Ions
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 362-363 | Sm-O stretching (breathing mode of hydrated Sm³⁺ ion, e.g., [Sm(H₂O)₉]³⁺) | rroij.comglobalresearchonline.netscilit.com |
Electronic Spectroscopy for Optical Properties
The electronic transitions within the 4f shell of the Sm³⁺ ion are responsible for its characteristic optical properties, including absorption and luminescence. These transitions are generally weak due to being Laporte-forbidden but are highly sensitive to the local coordination environment.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Band Gaps
UV-Vis absorption spectroscopy reveals the electronic energy levels of samarium(III) complexes. The absorption spectra of Sm³⁺ are characterized by sharp, relatively weak bands arising from f-f electronic transitions rroij.comshivajicollege.ac.in. These transitions occur within the shielded 4f orbitals and are thus less affected by the ligand field compared to d-d transitions in transition metals rroij.comshivajicollege.ac.in. The absorption bands are typically observed across the UV, visible, and near-infrared regions rroij.comthaiscience.inforgmcet.edu.inresearchgate.net.
While direct electronic band gaps are more relevant for semiconductor materials, the absorption spectra of Sm³⁺-doped host materials often show a significant absorption edge in the UV region, with calculated optical band gaps typically ranging from 3 to over 5 eV, depending on the host matrix researchgate.netiaea.org. For instance, Sm³⁺-doped Ba₅Zn₄Y₈O₂₁ exhibits an optical band gap of 5.36 eV iaea.org. The absorption spectra of samarium complexes can also display broad bands associated with the organic ligand moieties, which are crucial for sensitizing the Sm³⁺ ion via an "antenna effect" researchgate.netnih.govpsu.eduresearchgate.netresearchgate.net. Coordination of the samarium ion to ligands can lead to shifts in these absorption bands due to changes in the electronic structure of the ligand psu.edu.
Photoluminescence (PL) Spectroscopy and Luminescent Properties
Samarium(III) ions are well-known for their characteristic luminescence, typically emitting in the orange-red region of the visible spectrum researchgate.netglobalresearchonline.netthaiscience.infoiaea.orgnih.govpsu.eduresearchgate.netresearchgate.netresearchgate.net. This luminescence arises from electronic transitions from the excited ⁴G₅/₂ state to various lower-lying ⁶H<0xE1><0xB5><0x83> (J = 5/2, 7/2, 9/2, 11/2) multiplets.
The most prominent emission peaks are observed around:
561-564 nm (⁴G₅/₂ → ⁶H₅/₂) contributing to yellow-orange emission.
597-605 nm (⁴G₅/₂ → ⁶H₇/₂) contributing to orange emission.
643-648 nm (⁴G₅/₂ → ⁶H₉/₂) contributing to red emission.
Around 704 nm (⁴G₅/₂ → ⁶H₁₁/₂) contributing to deeper red emission researchgate.netglobalresearchonline.netthaiscience.infonih.govresearchgate.netresearchgate.net.
The excitation spectra often show broad ligand-based absorption bands in the UV region, which efficiently transfer energy to the Sm³⁺ ion, a phenomenon known as the "antenna effect" nih.govpsu.eduresearchgate.netresearchgate.net. This allows for indirect excitation of the Sm³⁺ ion, overcoming the low absorption coefficients of direct f-f transitions google.com. Luminescence intensity and lifetime are important parameters, with concentration quenching potentially occurring at higher Sm³⁺ concentrations due to Sm³⁺-Sm³⁺ interactions thaiscience.info. Quantum efficiencies and radiative lifetimes are often reported to assess the suitability for optical applications thaiscience.infoiaea.orgresearchgate.net.
Table 3: Photoluminescence Emission Peaks for Samarium(III) Complexes
| Emission Peak (nm) | Assignment (Transition) | Dominant Color | Reference(s) |
| 561-564 | ⁴G₅/₂ → ⁶H₅/₂ | Yellow/Orange | researchgate.netglobalresearchonline.netthaiscience.inforesearchgate.net |
| 597-605 | ⁴G₅/₂ → ⁶H₇/₂ | Orange | researchgate.netglobalresearchonline.netthaiscience.infonih.govpsu.eduresearchgate.netresearchgate.net |
| 643-648 | ⁴G₅/₂ → ⁶H₉/₂ | Red | researchgate.netthaiscience.infonih.govresearchgate.netresearchgate.netresearchgate.net |
| ~704 | ⁴G₅/₂ → ⁶H₁₁/₂ | Red | thaiscience.info |
By fitting the experimental absorption spectra, these parameters can be determined, allowing for the calculation of radiative transition probabilities, branching ratios, and radiative lifetimes. These calculated values are crucial for predicting the luminescent efficiency and suitability of samarium complexes for applications such as lasers, LEDs, and phosphors thaiscience.infoscience.gov. The Ω₂ parameter, in particular, is highly sensitive to the local environment and the degree of covalency in the Sm-ligand bond researchgate.net. For many Sm³⁺ complexes, the trend Ω₂ > Ω₆ > Ω₄ is commonly observed researchgate.net.
Table 4: Typical Judd-Ofelt Parameters for Samarium(III) Complexes
| Parameter | Typical Value Range (cm⁻²⁰) | Notes | Reference(s) |
| Ω₂ | ~1-10 | Sensitive to covalency and asymmetry | researchgate.netthaiscience.info |
| Ω₄ | ~0.1-1 | Less sensitive to environment | researchgate.netthaiscience.info |
| Ω₆ | ~0.5-2 | Less sensitive to environment | researchgate.netthaiscience.info |
Note: Specific values vary significantly depending on the host material or ligand environment.
Compound List:
Samarium trihydrate (general term)
Samarium(III) complexes
Samarium malonate trihydrate
Samarium nitrate (B79036) hexahydrate
Samarium bi-tartrate trihydrate
Samarium chloride
Samarium(III) oxo-compounds
Samarium(III) thiodiacetato complexes
Samarium(III) crotonate complexes
Samarium(III) complexes with β-diketone and nitrogen donor ligands
Samarium(III) solvates (in DMSO, MeOH, water)
Samarium-doped strontium tetraborate (B1243019) (SrB₄O₇:Sm³⁺)
Samarium-doped potassium aluminium phosphate (B84403) glasses
Radiative Transition Probabilities and Lifetimes
The luminescence properties of Sm(III) ions are well-documented, with their excited-state lifetimes being a key parameter. For Sm(III) in aqueous environments, the presence of water molecules in the first coordination sphere leads to non-radiative decay pathways, primarily through vibrational coupling with O-H oscillators. This results in shorter excited-state lifetimes compared to deuterated environments, where O-D oscillators have lower vibrational frequencies and thus weaker quenching effects. For instance, Sm(III) complexes in H₂O have shown lifetimes in the range of 0.13-0.14 ms (B15284909), while in D₂O, these lifetimes extend to 0.38-0.40 ms rsc.org. This sensitivity to the hydration shell allows for the determination of hydration numbers, as a linear correlation exists between the decay constant (reciprocal of lifetime) and the number of coordinated water molecules researchgate.netwayne.edu. Luminescence lifetimes for Sm(III) complexes are generally in the microsecond to millisecond range, with values reported from tens of microseconds to over 200 microseconds in various solid-state and solution environments rsc.orgcsic.esmdpi.com. The presence of water molecules can lead to high non-radiative rates, shortening these lifetimes mdpi.com.
Emission Spectra and Colorimetric Coordinates
Samarium(III) ions are known for their characteristic emission in the visible spectrum, typically producing orange-red luminescence. These emissions arise from transitions from the excited ⁴G₅/₂ state to various ⁶H<0xE1><0xB5><0x83> levels. The most prominent emission bands are observed around 560-710 nm. Specifically, transitions to ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂ levels are responsible for the observed luminescence thaiscience.infoacs.orgrsc.orgresearchgate.net.
Table 1: Representative Emission Peaks of Sm(III) Species
| Transition | Wavelength (nm) | Environment/Complex Type | Reference |
| ⁴G₅/₂ → ⁶H₅/₂ | 561 | Sm-doped phosphate glass | thaiscience.info |
| ⁴G₅/₂ → ⁶H₇/₂ | 597 | Sm-doped phosphate glass | thaiscience.info |
| ⁴G₅/₂ → ⁶H₉/₂ | 643 | Sm-doped phosphate glass | thaiscience.info |
| ⁴G₅/₂ → ⁶H₁₁/₂ | 704 | Sm-doped phosphate glass | thaiscience.info |
| ⁴G₅/₂ → ⁶H₅/₂ | 561 | Sm-MOF | acs.org |
| ⁴G₅/₂ → ⁶H₇/₂ | 596 | Sm-MOF | acs.org |
| ⁴G₅/₂ → ⁶H₉/₂ | 647 | Sm-MOF | acs.org |
| ⁴G₅/₂ → ⁶H₅/₂ | 563 | Sm(III) complexes (solution) | rsc.org |
| ⁴G₅/₂ → ⁶H₇/₂ | 605 | Sm(III) complexes (solution) | rsc.org |
| ⁴G₅/₂ → ⁶H₉/₂ | 646 | Sm(III) complexes (solution) | rsc.org |
| ⁴G₅/₂ → ⁶H₁₁/₂ | 703 | Sm(III) complexes (solution) | rsc.org |
| ⁴G₅/₂ → ⁶H₅/₂ | 565 | Sm(III) complexes (powder) | rsc.org |
| ⁴G₅/₂ → ⁶H₇/₂ | 603 | Sm(III) complexes (powder) | rsc.org |
| ⁴G₅/₂ → ⁶H₉/₂ | 650 | Sm(III) complexes (powder) | rsc.org |
| ⁴G₅/₂ → ⁶H₇/₂ | 606 | Sm(III) complexes | researchgate.net |
| ⁴G₅/₂ → ⁶H₅/₂ | 578 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
| ⁴G₅/₂ → ⁶H₇/₂ | 586 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
| ⁴G₅/₂ → ⁶H₉/₂ | 634 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
| ⁴G₅/₂ → ⁶H₁₁/₂ | 729 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
| ⁴G₅/₂ → ⁶H₁₃/₂ | 768 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
| ⁴G₅/₂ → ⁶H₁₅/₂ | 824 | Sm(III) complex [Sm(MPBP-1,3 PPon)₃] | researchgate.net |
The colorimetric coordinates (CIE) confirm the orange-red emission of Sm(III) complexes, which can be tuned slightly depending on the ligand environment and solvent rsc.orgthaiscience.inforsc.org. For example, solid-state emission can be brilliant red with CIE coordinates of (0.6532, 0.3336) rsc.org.
Core-Level and Surface Electronic Structure Probes
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. For samarium, XPS typically probes the Sm 3d core-level electrons. The primary XPS region for samarium is the Sm 3d doublet, consisting of the Sm 3d₅/₂ and Sm 3d₃/₂ peaks. In samarium compounds, the Sm 3d₅/₂ binding energy is generally found around 1083-1084 eV, indicative of the +3 oxidation state tandfonline.comrsc.org. For example, Sm₂O₃ exhibits a Sm 3d₅/₂ peak at approximately 1083.8 eV xpsdatabase.net. The full width at half maximum (FWHM) for Sm 3d₅/₂ in Sm₂O₃ is around 2.7 eV before ion etching xpsdatabase.net. XPS analysis of samarium-doped materials, such as iron oxide nanoparticles, has confirmed the presence of samarium and its oxidation state, with Sm 3d₅/₂ and Sm 3d₃/₂ peaks observed at approximately 1083.4 eV and 1110.4 eV, respectively, confirming the +3 oxidation state tandfonline.com. The presence of shoulders or peak splitting in Sm 3d spectra can sometimes be attributed to the presence of Sm²⁺ or metallic samarium, although such interpretations require careful analysis due to potential fitting ambiguities and surface reactivity rsc.org.
Table 2: Typical XPS Binding Energies for Samarium
| Chemical State | Sm 3d₅/₂ Binding Energy (eV) | Reference |
| Sm metal (Sm⁰) | ~1080.8 | xpsdatabase.net |
| Sm³⁺ (e.g., Sm₂O₃) | ~1083.8 | xpsdatabase.net |
| Sm³⁺ (in Sm-doped MNPs) | ~1083.4 | tandfonline.com |
| Sm³⁺ (in Sm₂O₃NP) | ~1084.0 | rsc.org |
X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)
Information regarding X-ray Absorption Fine Structure (XAFS) spectroscopy, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), specifically for "samarium trihydrate" or its closely related hydrated forms, was not found within the provided search results. While XAFS is a powerful technique for probing the local atomic structure and electronic state of elements, specific studies detailing its application to samarium trihydrate were not identified.
Computational and Theoretical Modeling of Samarium Trihydrate Systems
Electronic Structure and Bonding Analysis
Charge Density and Molecular Electrostatic Potential (MEP) Mapping
Charge density and Molecular Electrostatic Potential (MEP) mapping provide valuable insights into the electron distribution within a molecule and the electrostatic interactions it can engage in. Density Functional Theory (DFT) is a primary computational tool for these analyses. While specific studies on "Samarium;trihydrate" are not extensively detailed in the provided results, general DFT approaches are used to understand electronic structures of samarium complexes. For instance, DFT calculations have been employed to study the electronic structure of samarium-containing complexes, revealing insights into bonding properties and charge distribution researchgate.net. MEP maps, derived from DFT calculations, can identify regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack, respectively researchgate.netinorgchemres.org. For samarium hydrates, these maps would illustrate the distribution of electron density around the samarium ion and water molecules, highlighting potential interactions and coordination preferences.
Theoretical Prediction of Spectroscopic Phenomena and Parameters
Theoretical methods are instrumental in predicting and interpreting the spectroscopic properties of samarium compounds. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and semi-empirical methods like INDO/S are used to calculate UV-Vis absorption spectra researchgate.netacs.orgacs.org. These calculations can predict excitation energies and the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) and ligand field (LF) transitions researchgate.net. For samarium, which exhibits characteristic 4f-4f transitions, theoretical predictions are vital for understanding its luminescence and absorption spectra peeref.comchemrxiv.org. Studies on samarium complexes have reported the prediction of UV-Vis spectra, correlating them with experimental findings and providing assignments for absorption bands based on electronic transitions researchgate.netacs.org. Furthermore, computational chemistry can predict other spectroscopic parameters like vibrational frequencies (IR/Raman) and NMR chemical shifts, which are essential for full characterization olemiss.edu.
Mechanistic Insights from Computational Simulations
Computational simulations offer a powerful approach to elucidate the mechanisms of chemical reactions and transformations involving samarium compounds. By modeling reaction pathways and energy profiles, researchers can gain a deeper understanding of how these processes occur at the molecular level.
Reaction Pathway Mapping and Transition State Analysis
Understanding reaction mechanisms often involves identifying the sequence of elementary steps and the energy barriers associated with them. Computational methods like Density Functional Theory (DFT) are widely used to map reaction pathways and locate transition states ic.ac.ukims.ac.jpmit.edu. Transition states represent the highest energy point along a reaction coordinate and are critical for determining reaction rates and feasibility. While direct applications to "this compound" are not explicitly detailed, general methodologies for transition state searches, such as the Nudged Elastic Band (NEB) method, are established ims.ac.jp. Machine learning approaches are also emerging to accelerate the identification of transition states, significantly reducing computational costs mit.edu. For samarium hydrates, these techniques could be applied to study dehydration processes, hydrolysis, or catalytic mechanisms where samarium acts as a Lewis acid or redox center.
Energetic Profiles of Chemical Transformations
Energetic profiles, often visualized as potential energy surfaces or reaction coordinate diagrams, provide quantitative data on the relative energies of reactants, intermediates, products, and transition states. DFT calculations are central to obtaining these energy values researchgate.netresearchgate.net. For instance, studies on the thermal decomposition of samarium nitrate (B79036) hexahydrate have involved thermogravimetric analysis and differential scanning calorimetry, which can be complemented by computational energy calculations to understand the decomposition pathways researchgate.net. Similarly, computational simulations can map the energetic landscape of reactions involving samarium trihydrates, revealing the thermodynamic driving forces and kinetic barriers for various transformations. This includes calculating binding energies and potential energy surfaces to understand precursor decomposition in nanoparticle synthesis researchgate.netosti.gov.
Compound List
Samarium (Sm)
Samarium(III) chloride trihydrate (SmCl₃·3H₂O)
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
Samarium(III) hydroxide (B78521) hydrate (B1144303) (Sm(OH)₃·xH₂O)
Samarium carbonate hydrate (Sm₂(CO₃)₃·xH₂O)
Samarium(II) iodide (SmI₂)
Samarium oxide (Sm₂O₃)
Samarium-doped ceria (SmₓCe₁₋ₓO₂₋δ)
Reactivity and Reaction Mechanisms Involving Samarium Trihydrate
Coordination Chemistry and Ligand Exchange Processes
The coordination chemistry of Samarium(III) involves complex formation with a wide array of ligands, with water molecules often playing a crucial role in the complex structure and reactivity.
The complexation of Samarium(III) ions with ligands is governed by thermodynamic and kinetic parameters. Studies on samarium(III) complexation with ligands like oxydiacetate reveal that complex formation becomes more endothermic at higher temperatures, yet the complexes strengthen due to a more positive entropy of complexation acs.orgnih.gov. For instance, the complexation of Sm(III) with oxydiacetate leads to the formation of complexes such as SmL⁺, SmL₂⁻, and SmL₃³⁻, with specific heat capacities of complexation reported acs.org.
Kinetic studies, such as those involving the extraction of Sm(III) with β-diketones and phosphine (B1218219) oxides, indicate complexation rates that can be influenced by the specific ligands and solvent systems. The rate constant for the formation of Sm(tta)²⁺ was determined to be 2.4 × 10⁷ mol⁻¹ dm³ s⁻¹, suggesting an Eigen mechanism for complexation at the liquid/liquid interface rsc.orgrsc.org. In aqueous solutions, the complexation of Sm(III) with murexide (B42330) has been studied using relaxation methods, yielding specific rate constants for complex ion formation that are consistent with temperature jump techniques scite.aiacs.orgacs.org. The activation energy for this complexation is comparable to solvent exchange on analogous cations like gadolinium scite.ai.
The hydration sphere of the Samarium(III) ion plays a significant role in its chemical reactivity. Samarium(III) ions in aqueous solution typically exist as [Sm(H₂O)₉]³⁺ complexes, with coordination numbers of eight or nine being common for lanthanides vitorge.namewikipedia.orgnih.gov. The water molecules in the first hydration shell are labile, meaning they can be readily exchanged with other ligands rsc.orgmdpi.com.
The dynamics of water exchange are crucial for understanding the kinetics of complexation. For intermediate lanthanides like samarium, the capping Sm-O bonds are of moderate strength, which is advantageous for forming intermediates during water exchange, potentially leading to a maximum exchange rate in the middle of the lanthanide series nih.gov. This behavior is influenced by factors such as the ionic radius and polarizability of the lanthanide ion, as well as the nature of the solvent vitorge.namersc.org. The lability of these water ligands facilitates the substitution reactions necessary for complex formation with external ligands mdpi.comdigitellinc.com.
The design of ligands profoundly impacts the stability of Samarium(III) coordination complexes. Ligands with specific donor atoms and steric arrangements can significantly influence the coordination number and geometry around the Sm(III) ion libretexts.orgacs.orgresearchgate.net. For instance, studies on pinene-bipyridine ligands have shown that shorter carboxylic arms lead to more stable complexes due to the formation of more stable seven-member metal chelate rings compared to eight-member rings formed by longer arms mdpi.com.
The nature and polarizability of the ligand, as well as the geometric details of the coordination polyhedron, are key determinants of the ligand field and, consequently, the complex's stability and properties acs.orgresearchgate.net. Heteroleptic samarium(III) halide complexes, for example, exhibit remarkable stability towards ligand redistribution, attributed to the steric demands of the bulky silylamide ligands rsc.org. The hard acid-soft base (HASB) concept is also relevant, suggesting that the stability of samarium dithiocarbamate (B8719985) complexes is influenced by the interaction between the hard Sm(III) ion and the soft sulfur donors of the dithiocarbamate ligand ukm.my.
Thermal Behavior and Decomposition Mechanisms
The thermal decomposition of hydrated samarium compounds involves the loss of water molecules and, in some cases, decomposition of the anionic or organic components.
Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) are essential techniques for studying the dehydration and decomposition pathways of hydrated samarium compounds. For samarium(III) chloride hexahydrate, TGA reveals well-defined weight losses corresponding to the removal of water molecules, with a significant portion of water being lost up to approximately 160 °C csic.es. The complete removal of water to form anhydrous samarium(III) chloride can be achieved by controlled heating up to 240 °C, avoiding the formation of impurities like samarium oxychloride csic.es.
Samarium nitrate (B79036) hexahydrate exhibits a complex thermal decomposition process involving slow dehydration and concomitant internal hydrolysis, leading to the formation of intermediate oxonitrates researchgate.netepa.govcolab.ws. TGA studies on samarium oxalate (B1200264) indicate a multi-stage decomposition, typically involving dehydration, oxalate decomposition to form samarium oxide, and subsequent crystallite growth . Hydrated samarium salts of 3-nitro-1,2,4-triazole (B13798) show three stages of thermal decomposition: dehydration, ring breaking, and metal oxide formation akjournals.com.
Differential Scanning Calorimetry (DSC) complements TGA by identifying thermal events such as phase transitions and decomposition reactions. For samarium nitrate hexahydrate, DSC reveals endothermic effects associated with dehydration and exothermic events related to the decomposition of nitrate groups researchgate.netcolab.ws. The thermal decomposition of samarium nitrate hexahydrate is noted to be markedly different from other lanthanide nitrates, involving the removal of both water and nitric acid researchgate.netepa.gov.
In the context of bioactive glasses doped with samarium, DSC analysis of pristine samples containing nitrate compounds shows mass loss in four temperature ranges, attributed to the evaporation of water from hydrates, decomposition of sodium nitrate, and decomposition of calcium and samarium nitrates mdpi.com. These studies highlight the importance of thermal analysis in characterizing the stability and decomposition pathways of various hydrated samarium compounds.
Applications and Functional Materials Derived from Samarium Trihydrate
Catalytic Systems
Materials derived from samarium trihydrate exhibit significant versatility in various catalytic applications, ranging from organic synthesis to environmental remediation.
Heterogeneous and Homogeneous Catalysis in Organic Synthesis
Samarium-based compounds are recognized for their catalytic activity in a range of chemical reactions. heegermaterials.com Samarium trihydrate is a key precursor for producing catalytically active samarium oxide (Sm₂O₃), which is used in the dehydrogenation of alcohols. google.com
While direct catalysis by samarium trihydrate in specific organic transformations like imidazole (B134444) or 1,2,4-triazole (B32235) synthesis is not extensively documented, the broader family of samarium compounds demonstrates significant utility in these areas. For instance, various samarium compounds act as catalysts in hydrogenation and other chemical reactions. heegermaterials.comattelements.com The catalytic activity often stems from the Lewis acidic nature of the Sm(III) ion. Materials derived from samarium trihydrate, such as samarium oxide, are integral to these processes. google.com Similarly, other rare earth hydroxides, which share chemical similarities with samarium trihydrate, have been shown to enhance the efficiency of hydrogenation reactions when used as catalyst supports. smolecule.com
A significant advantage of heterogeneous catalysts derived from samarium trihydrate is their stability and potential for reuse. For example, palladium nanoparticles supported on gadolinium hydroxide (B78521) nanorods, a related rare earth hydroxide, maintain high catalytic activity for hydrogenation over ten consecutive cycles. smolecule.com This characteristic of stability and reusability is crucial for developing sustainable and cost-effective industrial chemical processes.
Photocatalytic Applications (e.g., Dye Degradation, Environmental Remediation)
Samarium trihydrate and its derivatives have emerged as promising materials for photocatalysis, particularly for the degradation of organic pollutants in wastewater.
Samarium hydroxide (Sm(OH)₃) itself can serve as a photocatalyst. acs.org More frequently, it is used as a precursor or a component in composite materials to enhance photocatalytic efficiency. In one study, novel Ag/Sm(OH)₃ nanotubes were synthesized and demonstrated remarkable photocatalytic activity for degrading organic pollutants under visible light. The enhanced performance was attributed to the surface plasmon resonance effect of the silver nanoparticles, which improves visible light absorption and promotes the separation of photogenerated electron-hole pairs. acs.org
In another approach, samarium hydroxide precipitates are used to produce samarium oxide (Sm₂O₃) nanoparticles. These nanoparticles are then incorporated into a Fe₂O₃/g-C₃N₄/CNTs nanocomposite. This samarium-based composite showed high efficiency in degrading Rhodamine B (86.15%) and Congo red (80.2%) dyes under visible light, with superoxide (B77818) radicals identified as the primary reactive species in the degradation mechanism. attelements.com Composites such as 3D tower-like Ag-Sm(OH)₃-ZnO have also been synthesized using Sm(OH)₃-ZnO as a precursor for the photodegradation of Rhodamine B. acs.org
Table 1: Photocatalytic Degradation Efficiency of Samarium Trihydrate-Derived Materials
| Photocatalyst | Target Pollutant | Degradation Efficiency | Light Source |
|---|---|---|---|
| Fe₂O₃/g-C₃N₄/CNTs/Sm₂O₃ | Rhodamine B | 86.15% | Visible Light |
| Fe₂O₃/g-C₃N₄/CNTs/Sm₂O₃ | Congo Red | 80.2% | Visible Light |
| Ag/Sm(OH)₃ Nanotubes | Organic Pollutants | Remarkable Activity | Visible Light |
| Ag-Sm(OH)₃-ZnO | Rhodamine B | Effective | Visible Light |
Electrocatalytic Sensing and Detection Platforms
The application of samarium trihydrate-derived materials extends to electrocatalysis. Samarium hydroxide nanorolls anchored on graphitic carbon nitride (g-C₃N₄) nanosheets have been developed as an active electrode material for supercapacitors. acs.org These materials exhibit good specific capacitance, highlighting their potential in energy storage devices. cut.ac.cy Furthermore, samarium hydroxide has been noted as a potential catalyst for the hydrogen evolution reaction, a key process in water splitting for hydrogen production. alanyahep.edu.tr While not a direct sensing application, this work demonstrates the utility of samarium hydroxide in fabricating active electrochemical interfaces, which is a foundational aspect of electrocatalytic sensors.
Luminescent Materials and Advanced Optical Devices
Samarium trihydrate is a valuable precursor in the manufacturing of phosphors used in fluorescent lamps and other lighting devices. heegermaterials.com The luminescent properties of samarium compounds are due to the f-f electronic transitions of the Sm³⁺ ion. Samarium hydroxide (Sm(OH)₃) is considered an important compound with significant potential in the field of optics. researchgate.net The development of Sm(OH)₃ nanocrystals with various morphologies allows for the tuning of its properties for specific optical applications. researchgate.net
Optoelectronic and Display Device Integration
Samarium(III) complexes, often synthesized from hydrated precursors, are notable for their characteristic reddish-orange luminescence, making them promising candidates for optoelectronic and lighting applications. nih.gov This light emission originates from the 4G5/2 → 6HJ (J = 5/2, 7/2, 9/2, 11/2) electronic transitions of the Sm3+ ion. nih.gov Research into various samarium(III) complexes has demonstrated their potential for use in lighting systems and display devices. researchgate.net
The efficiency of these materials can be enhanced by replacing coordinated water molecules with ancillary ligands, which improves properties such as luminescence decay time and quantum yield. nih.gov The resulting complexes exhibit strong emission in the orange-red region of the spectrum, a desirable characteristic for designing specialized displays and optoelectronic devices. nih.gov Furthermore, samarium oxide (Sm₂O₃), which can be produced from hydrated samarium compounds, is utilized in photoelectric devices and phosphors. mdpi.comresearchgate.net Doping nanoparticles with samarium has also been shown to enhance their optical properties for potential use in optoelectronic applications. wikipedia.org
Table 1: Luminescence Properties of Selected Samarium(III) Complexes
| Complex Type | Key Electronic Transition | Emission Color | Potential Application |
| β-ketone carboxylic acid complexes | 4G5/2 → 6H7/2 | Reddish-Orange | Optoelectronics, Lighting Systems nih.gov |
| Samarium-doped Nanoparticles | Sm3+ ion transitions | Varies | Optoelectronics wikipedia.org |
| Samarium Oxide (Sm₂O₃) | - | - | Phosphors, Photoelectric Devices mdpi.comresearchgate.net |
Development of Laser Materials
Samarium compounds, derived from precursors such as samarium trihydrate, are integral to the creation of laser materials. acs.org Samarium's specific energy levels allow it to be used as a dopant in various host materials to produce solid-state lasers. chemistrycool.com Samarium oxide and samarium chloride are among the compounds specifically identified for their specialized uses in lasers. mdpi.comresearchgate.net The development of materials like samarium-doped bioglass using techniques such as pulsed laser deposition further highlights the role of samarium in advanced laser-based material processing and applications. nepjol.info
Advanced Functional Materials
Samarium-Based Metal-Organic Frameworks (MOFs)
Samarium-based Metal-Organic Frameworks (Sm-MOFs) are porous, crystalline materials constructed from samarium ions or clusters linked by organic ligands. These materials are often synthesized hydrothermally using hydrated samarium salts, such as samarium nitrate (B79036), as the metal source. aip.orgresearchgate.net The resulting structures exhibit high thermal and water stability and possess unique functionalities. jresm.org
One of the key features of Sm-MOFs is their excellent luminescence, which arises from the "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the central Sm3+ ion, leading to characteristic metal-centered light emission. aip.org This property makes them highly effective as fluorescent sensors. For instance, Sm-MOFs have been designed to detect specific metal ions (Ag⁺), anions (MnO₄⁻), and organic molecules with high sensitivity and selectivity. aip.org
Furthermore, Sm-MOFs can serve as multifunctional catalysts. Research has demonstrated their effectiveness as electrocatalysts for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in alkaline water splitting. researchgate.net Amine-functionalized Sm-MOFs, in particular, have shown significant performance with low overpotential. researchgate.net Doping other MOFs, such as MOF-808, with samarium has also been shown to enhance their photocatalytic efficiency for degrading pollutants in water. jmst.info
Table 2: Applications of Samarium-Based MOFs
| MOF Type | Precursor | Synthesis Method | Key Property | Application |
| Sm₈(HDBA)₆·H₂O | Samarium Nitrate | Solvothermal aip.org | Luminescence | Fluorescence Sensing aip.org |
| [Sm₂(BTEC)₁.₅(H₂O)₈]·6H₂O | - | Hydrothermal jresm.org | Fluorescence Enhancement | Amino Acid Detection jresm.org |
| Sm-MOF (1,4-BDC ligand) | Samarium Metal | Hydrothermal researchgate.net | Electrocatalytic Activity | Water Splitting (HER/OER) researchgate.net |
| Sm-doped MOF-808(Ce) | - | Hydrothermal jmst.info | Photocatalysis | Pollutant Degradation jmst.info |
Nanostructured Materials for Enhanced Functionality
Samarium trihydrate and related hydrated compounds like samarium hydroxide (Sm(OH)₃) serve as critical precursors for synthesizing a variety of nanostructured materials with enhanced functionalities. researchgate.net Hydrothermal methods are commonly employed to produce samarium hydroxide nanocrystals with controlled morphologies, such as nanorods and discs. researchgate.net These nanostructures can be further processed, for example through calcination, to yield samarium oxide (Sm₂O₃) nanoparticles. researchgate.net
The morphology and size of these nanomaterials can be tuned by using organic modifiers like amino acids during synthesis. researchgate.net For example, using different amino acids in a co-precipitation method for samarium-doped fluorapatites results in distinct structures, from flower bud-like shapes to nanoparticles with varying diameters. researchgate.net This control over nanostructure significantly influences the material's surface area and catalytic activity. researchgate.net
These nanostructured materials exhibit novel properties not seen in their bulk counterparts, finding use in electronics, optics, and catalysis. mdpi.comresearchgate.net For instance, nanostructured Sm-doped fluorapatites have shown excellent efficiency as catalysts in organic synthesis. researchgate.net Similarly, samarium-doped ferrite (B1171679) nanoparticles have demonstrated enhanced optical properties suitable for optoelectronic applications and efficacy in removing heavy metal ions from water. wikipedia.org
Composite Materials with Samarium Trihydrate Components
Samarium compounds, derived from hydrated precursors, are incorporated into various matrices to form advanced composite materials with tailored properties. These composites leverage the magnetic, catalytic, or optical characteristics of samarium to enhance the functionality of the host material.
In the realm of biomaterials, samarium-doped hydroxyapatite (B223615) and bioglass composites have been investigated for bone regeneration applications. ias.ac.in The incorporation of samarium can enhance the bioactivity and antibacterial properties of the material. nepjol.info In energy applications, samarium strontium cobalt oxide (SSC) is used to create composite cathodes for intermediate-temperature solid oxide fuel cells (SOFCs). aps.org When combined with electrolyte materials like gadolinium-doped ceria (GDC), these composites exhibit superior thermal stability and performance. aps.org
Integration in Semiconductor Technologies
Samarium compounds, particularly samarium oxide (Sm₂O₃) derived from hydrated precursors, show significant promise for integration into modern semiconductor technologies. One of the most critical applications is as a high-k dielectric material to replace silicon dioxide (SiO₂) in complementary metal-oxide-semiconductor (CMOS) devices. ias.ac.in Sm₂O₃ possesses a high dielectric constant (7-15), a large band gap (~4.33 eV), and good thermal stability with silicon, making it a suitable candidate for gate dielectrics in next-generation transistors. ias.ac.in Thin films of Sm₂O₃ can be deposited on silicon substrates using various techniques, including radio-frequency sputtering and pulsed laser deposition. researchgate.netias.ac.in
Samarium is also used as a dopant to modify the properties of other semiconductors. wikipedia.org For example, doping indium antimonide (InSb) with samarium has been shown to alter its transport properties, acting as a donor that increases electron mobility at low temperatures. aip.org Similarly, doping tin oxide (SnO₂) thin films with samarium can adjust their structural and optical characteristics for optoelectronic applications. jresm.orgjmst.info
Furthermore, some samarium compounds are themselves semiconductors. Samarium nitride (SmN) is an intrinsic ferromagnetic semiconductor that also exhibits superconductivity at low temperatures when appropriately doped, making it a rare material with coexisting semiconducting, ferromagnetic, and superconducting properties. mdpi.comaps.org This opens possibilities for its use in spintronic devices. mdpi.com Samarium monophosphide (SmP) is another semiconductor with a bandgap similar to that of silicon. wikipedia.org
Table 3: Samarium in Semiconductor Technology
| Application | Samarium Compound | Function | Target Semiconductor |
| High-k Gate Dielectric | Samarium Oxide (Sm₂O₃) | Replaces SiO₂ to reduce leakage current | Silicon (CMOS) researchgate.netias.ac.in |
| Dopant | Samarium (Sm) | Acts as an electron donor | Indium Antimonide (InSb) aip.org |
| Dopant | Samarium Fluoride (SmF₃) | Creates p-type conductivity | Tin Oxide (SnO₂) jmst.info |
| Ferromagnetic Semiconductor | Samarium Nitride (SmN) | Intrinsic semiconductor with magnetic/superconducting properties | SmN itself mdpi.comaps.org |
| Semiconductor | Samarium Monophosphide (SmP) | n-type semiconductor with Si-like bandgap | SmP itself wikipedia.org |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of samarium trihydrate compounds, and how are they characterized experimentally?
- Samarium trihydrate compounds (e.g., samarium acetate trihydrate, Sm(CH₃COO)₃·3H₂O) are characterized by their molecular weight (381.54 g/mol), density (7.52 g/cm³), and thermal stability (melting point ~1072°C). Key techniques include:
- X-ray diffraction (XRD) for crystallinity analysis.
- Thermogravimetric analysis (TGA) to study dehydration behavior.
- FTIR spectroscopy to confirm acetate ligand coordination .
- Solubility data in water and organic solvents (e.g., ethanol, pyridine) are critical for reaction design. For example, samarium(III) chloride hexahydrate exhibits high solubility in water (92.4 g/100 mL at 10°C) .
Q. How are samarium trihydrate complexes synthesized in laboratory settings?
- Hydrated samarium salts are typically prepared by dissolving samarium oxide (Sm₂O₃) in hydrochloric or acetic acid under controlled conditions. For example:
- Sm₂O₃ + 6HCl → 2SmCl₃·6H₂O + 3H₂O (reflux at 80°C).
- Purification involves recrystallization from ethanol or aqueous solutions, followed by vacuum drying to retain hydration .
Q. What safety protocols are essential when handling samarium trihydrate compounds?
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Disposal: Follow hazardous waste guidelines (e.g., incineration with afterburners for chloride salts) .
Advanced Research Questions
Q. How can samarium trihydrate compounds be optimized as Lewis acid catalysts in organic synthesis?
- Samarium(III) triflate trihydrate ([Sm(OTf)₃·3H₂O]) is a reusable catalyst for reactions like benzothiazole synthesis. Key parameters:
- Solvent selection: Aqueous media enhance catalytic efficiency due to the compound's stability in water.
- Substrate scope: Carboxylic acids react with 2-aminothiophenol at 80°C, achieving yields >85% .
- Mechanistic studies using DFT calculations can clarify the role of Sm³⁺ in stabilizing transition states .
Q. What strategies resolve contradictions in solubility data for samarium trihydrate compounds across literature?
- Discrepancies (e.g., samarium sulfate octahydrate solubility: 2.7–3.1 g/100 mL at 25°C) arise from hydration state variations or impurities. Mitigation approaches:
- Standardized characterization: Use TGA to confirm hydration levels before solubility tests.
- Cross-validation: Compare data from multiple sources (e.g., peer-reviewed journals vs. handbooks) .
Q. How can spectrophotometric methods be adapted for quantifying samarium trihydrate in complex matrices?
- Quality-by-Design (QbD) frameworks optimize parameters like pH and reagent concentration. For example:
- Fractional factorial design identifies critical factors (e.g., pH 6.0–8.0 for samarium-arsenazo III complexes).
- Validation: Linearity (R² >0.99), LOD (0.1 ppm), and recovery (>95%) ensure reliability .
Q. What advanced techniques characterize the coordination environment of samarium in trihydrate complexes?
- X-ray absorption spectroscopy (XAS) reveals Sm³⁺ coordination geometry (e.g., octahedral vs. trigonal prismatic).
- Magnetic susceptibility measurements assess paramagnetic behavior, linked to electronic structure .
Methodological Guidelines
Designing reproducible syntheses of samarium trihydrate compounds:
- Document hydration control (e.g., storage in desiccators with saturated salt solutions).
- Report crystallization conditions (e.g., cooling rate, solvent ratio) to ensure batch consistency .
Addressing stability challenges in catalytic applications:
- In situ hydration monitoring via Raman spectroscopy prevents catalyst deactivation.
- Leaching tests (e.g., ICP-MS analysis) confirm Sm³⁺ retention during recycling .
Integrating computational and experimental data for mechanistic insights:
- Combine kinetic studies (e.g., rate constants for hydrolysis) with molecular dynamics simulations to model reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
